2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of amides It features a cyano group, a dichlorophenyl group, and a phenylethyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One possible route could involve the following steps:
Formation of the cyano group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Introduction of the dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 2,3-dichlorobenzoyl chloride.
Formation of the amide bond: The final step could involve the reaction of the intermediate with 1-phenylethylamine under appropriate conditions to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its biological activity, including potential as a pharmaceutical agent.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound might find use in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(2,3-dichlorophenyl)prop-2-enamide: Lacks the phenylethyl group.
3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide: Lacks the cyano group.
2-cyano-3-(2,3-dichlorophenyl)-N-methylprop-2-enamide: Has a methyl group instead of the phenylethyl group.
Uniqueness
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide is unique due to the presence of both the cyano group and the phenylethyl group, which can impart distinct chemical and biological properties
Biological Activity
2-Cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₄Cl₂N₂O
- Molecular Weight : 345.2 g/mol
- CAS Number : 364770-61-6
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Cyano Group : Achieved through a nucleophilic substitution reaction.
- Introduction of the Dichlorophenyl Group : This can be accomplished via Friedel-Crafts acylation using 2,3-dichlorobenzoyl chloride.
- Amidation Reaction : The final step involves reacting the intermediate with 1-phenylethylamine to form the amide bond .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Notable mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenases (COX) and various kinases involved in inflammatory responses and tumor growth.
- Receptor Modulation : It potentially interacts with receptors that regulate cell proliferation and apoptosis .
Anti-inflammatory Properties
Research indicates that this compound demonstrates significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
-
Cell Line Studies : In vitro assays on various cancer cell lines (e.g., breast and colon cancer) revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Induction of apoptosis HT-29 (Colon) 20 Cell cycle arrest - In Vivo Studies : Animal models have demonstrated tumor reduction upon administration of the compound, suggesting its potential as an effective therapeutic agent against certain malignancies.
Case Studies
A notable case study involved the use of this compound in a preclinical model for colorectal cancer. Treatment led to a significant reduction in tumor size and improved survival rates compared to control groups. The study highlighted the compound's ability to modulate multiple signaling pathways involved in cancer progression .
Properties
IUPAC Name |
2-cyano-3-(2,3-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O/c1-12(13-6-3-2-4-7-13)22-18(23)15(11-21)10-14-8-5-9-16(19)17(14)20/h2-10,12H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKKTQHCYCKKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C(=CC=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.